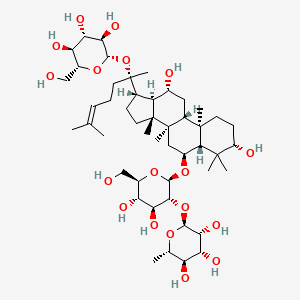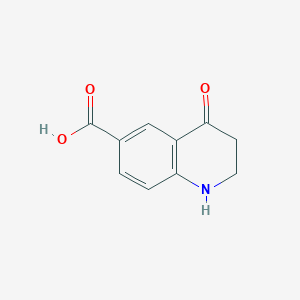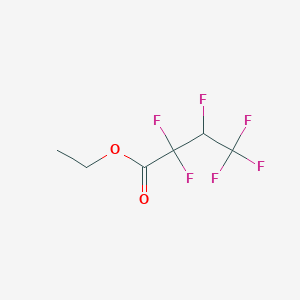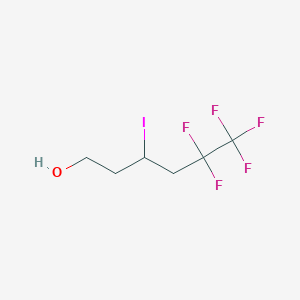
4-苯乙烯基吡啶
描述
4-Styrylpyridine is a member of styrenes . It has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol . The compound is also known by other names such as 4-Stilbazole, (E)-4-styrylpyridine, and 4-[(E)-2-Phenylethenyl]pyridine .
Synthesis Analysis
A new 4-styrylpyridine (4-spy)-based square planar copper (II) complex, [Cu (4-spy) 2 (NCS) 2] {4-spy = 4-styrylpyridine} (1), has been synthesized and characterized by elemental analysis and single-crystal X-ray diffraction study . The complex crystallizes in triclinic space group P ī and forms square planar geometry .
Molecular Structure Analysis
The molecular structure of 4-Styrylpyridine has been analyzed using various techniques. For instance, a study has proposed the mechanism of phenoxazinone synthase-like activity for the Cu (II) catalyst with the help of mass spectral analysis .
Chemical Reactions Analysis
4-Styrylpyridine has been used in the synthesis of new coordination polymers using linear spacer ligand acetylenedicarboxylate and monodented 4-styrylpyridine ligands .
Physical And Chemical Properties Analysis
4-Styrylpyridine has a density of 1.1±0.1 g/cm3 . Its boiling point is 309.8±17.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C .
科学研究应用
光异构化和光物理学
- 4-苯乙烯基吡啶 (stpy) 因其在 Re(I) 配合物中光异构化性质而被广泛研究,提供了对反式-顺式异构化的机制的见解,这对于理解光敏材料非常重要 (Kayanuma 等人,2011 年).
酸碱平衡
- 分析了 4-苯乙烯基吡啶的酸碱平衡,揭示了异构化和取代对其碱性的影响。这项研究有助于理解此类化合物中的电子和空间影响 (Cauzzo 等人,1966 年).
分子动力学和结构
- 对 4-苯乙烯基吡啶进行了全面的理论研究,考察了其基态几何形状和稳定性,提供了有关其异构体的分子结构和行为的宝贵信息 (Daku 等人,2007 年).
超分子化学
- 对含有金属阳离子的冠醚型 4-苯乙烯基吡啶配合物的研究突出了它们在形成超分子组装体中的潜力,这在配位化学的研究中很有用 (Fedorov 等人,2005 年).
光二聚化
- 对反式-4-苯乙烯基吡啶的光二聚化研究考察了阳离子-π 相互作用的作用,提供了对这一过程的分子机制的见解 (Yamada 等人,2007 年).
影响光异构化的因素
- 研究了在不同条件下 4-苯乙烯基吡啶的光异构化,加深了对影响这一过程的因素(如辐照波长和溶剂)的理解 (Gafiyatullin 等人,2014 年).
电化学反应
- 对 4-苯乙烯基吡啶进行极谱和伏安研究,提供了对其电化学行为的见解,这与理解有机化合物中的氧化还原反应有关 (Alwair 等人,1972 年).
厌氧光环化
- 探索了在厌氧条件下相关化合物 3-苯乙烯基吡啶的光环化,以了解其对光产物的区域选择性形成,有助于了解光化学转化 (Lewis 等人,2001 年).
化学合成和表征
- 对一种新的基于 4-苯乙烯基吡啶的方形平面铜(II) 配合物的合成和表征的研究揭示了其仿生活性,并提供了对其合成和结构方面的见解 (Zaman 等人,2019 年).
非线性光学性质
- 对与 ZnII 卟啉配位的 4-苯乙烯基吡啶的非线性光学性质的研究为材料科学领域提供了宝贵数据,尤其是在光子学和光电子学领域 (Tessore 等人,2020 年).
作用机制
Target of Action
4-Styrylpyridine is a chemical compound with the molecular formula C13H11N
Mode of Action
It is known that 4-styrylpyridine undergoes photoisomerization , a process where the compound changes its structure when exposed to light. This property could potentially be utilized in photoactive materials .
Biochemical Pathways
It’s known that 4-styrylpyridine and its derivatives can undergo photoisomerization , which could potentially affect various biochemical pathways depending on the context. More research is needed to fully understand the biochemical implications of 4-Styrylpyridine and its derivatives.
Result of Action
It’s known that 4-styrylpyridine can undergo photoisomerization , which could potentially lead to changes at the molecular level
Action Environment
The action of 4-Styrylpyridine can be influenced by environmental factors such as light and solvent type . For instance, the photoisomerization of 4-Styrylpyridine can occur at different irradiation wavelengths and in different solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the environmental conditions.
安全和危害
未来方向
属性
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRGPYNTXRMSL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
103-31-1, 5097-93-8 | |
| Record name | 4-Stilbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Stilbazole, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Styrylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Styrylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-(2-phenylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-styrylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-STYRYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-styrylpyridine?
A1: The molecular formula of 4-styrylpyridine is C13H11N, and its molecular weight is 181.23 g/mol. []
Q2: What spectroscopic data is available for 4-styrylpyridine?
A2: 4-styrylpyridine has been characterized using various spectroscopic techniques, including UV-Vis absorption, fluorescence, NMR (1H and 13C), and IR spectroscopy. These analyses have provided insights into its electronic structure, bonding characteristics, and interactions with other molecules. [, , , , , ]
Q3: What are the key structural features of 4-styrylpyridine?
A3: 4-styrylpyridine is composed of a pyridine ring linked to a phenyl ring via an ethylene bridge. This structure allows for cis-trans isomerization around the C=C bond, influencing its photochemical and coordination properties. [, , , ]
Q4: How does the position of the vinyl group on the pyridine ring impact the properties of styrylpyridines?
A4: The position of the vinyl group significantly influences the properties of styrylpyridines. Studies comparing 2-, 3-, and 4-styrylpyridines reveal distinct differences in their UV-Vis absorption spectra, indicating varying degrees of electronic interaction between the aromatic rings. This positional isomerism also affects their photochemical behavior, influencing the mechanisms and products of isomerization and cyclization reactions. [, , ]
Q5: What is the significance of the C=C bond in 4-styrylpyridine?
A5: The C=C bond in 4-styrylpyridine plays a crucial role in its reactivity, particularly its ability to undergo cis-trans photoisomerization and [2+2] photocycloaddition reactions. These reactions can be influenced by factors such as metal coordination, solvent environment, and the presence of other interacting molecules. [, , , , , ]
Q6: How does 4-styrylpyridine behave in different solvents?
A7: 4-styrylpyridine's solubility and photochemical behavior can vary depending on the solvent. For example, polar solvents can influence its cis-trans isomerization kinetics, while protic solvents can impact its reduction reactions in the presence of reducing agents like SmI2. [, , ]
Q7: Can 4-styrylpyridine be incorporated into polymers?
A8: Yes, 4-styrylpyridine can be incorporated into polymers, typically as a pendant group on the polymer backbone. For example, polymethacrylates containing 4-styrylpyridine units have been synthesized and investigated for their liquid crystalline and alignment behaviors. []
Q8: Does 4-styrylpyridine exhibit any catalytic activity?
A9: While 4-styrylpyridine itself is not known to be catalytically active, its metal complexes have been explored for their catalytic potential. For instance, a copper(II) complex of 4-styrylpyridine demonstrated phenoxazinone synthase-like activity, catalyzing the aerial oxidation of o-aminophenol to amino phenoxazinone. []
Q9: Have computational methods been used to study 4-styrylpyridine?
A10: Yes, computational studies, including DFT (Density Functional Theory) and ab initio calculations, have been employed to investigate various aspects of 4-styrylpyridine. These include determining its geometric isomers, analyzing its absorption spectra, and understanding its photoisomerization mechanism. [, , , ]
Q10: How do substituents on the phenyl ring affect the photochemical properties of 4-styrylpyridine?
A11: Introducing substituents on the phenyl ring of 4-styrylpyridine can significantly impact its photochemical behavior. Electron-donating groups, like -OCH3, can enhance the selectivity for syn-head-to-tail dimer formation during photodimerization, while electron-withdrawing groups, like -CF3, can lead to reduced selectivity. []
Q11: How do substituents on the pyridine nitrogen affect the properties of 4-styrylpyridine?
A12: Substituents on the pyridine nitrogen can impact the electronic properties and reactivity of 4-styrylpyridine. For example, N-carboxyalkyl and N-alkoxycarbonylalkyl derivatives have been synthesized and their 13C NMR spectra analyzed, revealing the influence of these substituents on the electronic environment of the molecule. []
Q12: Can 4-styrylpyridine act as a ligand in coordination complexes?
A13: Yes, 4-styrylpyridine is a versatile ligand capable of coordinating to various metal ions, including Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ag(I), Re(I), and others. The resulting metal complexes often exhibit fascinating structural features, photochemical properties, and magnetic behavior. [, , , , , , , , , , , ]
Q13: How does the coordination of 4-styrylpyridine to metal ions impact its photoreactivity?
A14: Coordination to metal ions can significantly influence the photoreactivity of 4-styrylpyridine. For example, in rhenium(I) complexes, the presence of the metal center can lead to a switch in the photoisomerization mechanism from a singlet to a triplet pathway, effectively sensitizing the ligand towards trans-cis isomerization upon visible light irradiation. [, ]
Q14: What is the role of intermolecular interactions in the solid-state reactivity of 4-styrylpyridine-containing complexes?
A15: Intermolecular interactions, such as π-π stacking and C-H···π interactions, play a crucial role in determining the solid-state reactivity of 4-styrylpyridine-containing complexes. These interactions can dictate the alignment of the styrylpyridine units, influencing whether they undergo head-to-head or head-to-tail [2+2] cycloaddition reactions. [, , , ]
Q15: How does the nature of the counterion influence the properties of 4-styrylpyridine complexes?
A16: The counterion can significantly impact the packing arrangement and intermolecular interactions within the crystal structure of 4-styrylpyridine complexes. This, in turn, can affect their thermal and photochemical behavior, including their spin-crossover properties and solid-state reactivity. []
Q16: Can the photoisomerization of 4-styrylpyridine in metal complexes be used to control their magnetic properties?
A17: Yes, the photoisomerization of 4-styrylpyridine in metal complexes can be used to modulate their magnetic properties. For instance, in iron(II) complexes, the cis-trans isomerization of coordinated 4-styrylpyridine can induce a change in the spin state of the metal ion, switching between high-spin and low-spin configurations. []
Q17: What are the potential applications of 4-styrylpyridine and its derivatives in materials science?
A17: 4-styrylpyridine and its derivatives have shown promise in various material science applications, including:
- Photosalient Materials: Crystals of certain 4-styrylpyridine complexes exhibit photosalient behavior, undergoing rapid mechanical motions upon UV irradiation due to the [2+2] photodimerization of the ligand. This property makes them potentially useful for light-driven actuators and microfluidic devices. [, ]
- Liquid Crystals: Polymethacrylates incorporating 4-styrylpyridine units have been investigated for their liquid crystalline properties, with potential applications in displays, sensors, and other optoelectronic devices. []
- Nonlinear Optical Materials: Metal complexes of 4-styrylpyridine derivatives have been studied for their second-order nonlinear optical (NLO) properties, which hold potential for applications in photonics and optoelectronics. []
- Photoluminescent Materials: Certain Zn(II) complexes of 4-styrylpyridine derivatives exhibit photoluminescence, making them potentially useful for applications in sensing and lighting. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



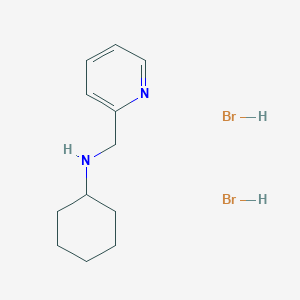

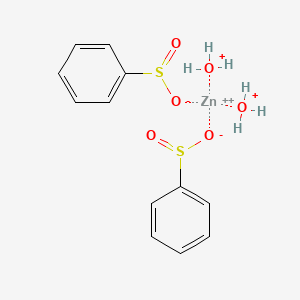
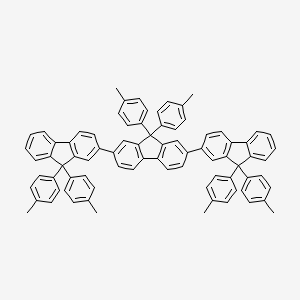
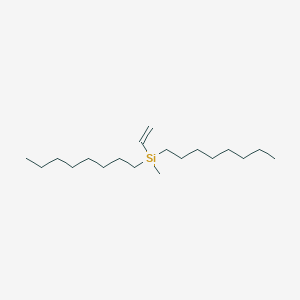


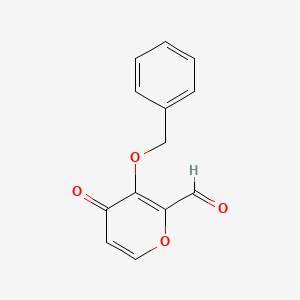
![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)

